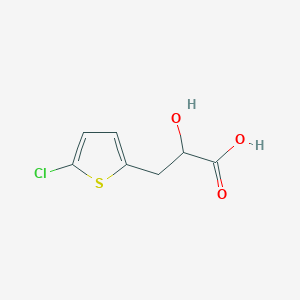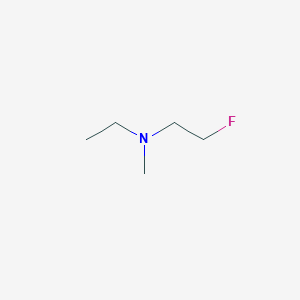
3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid is a chemical compound with the molecular formula C7H7ClO3S. This compound features a thiophene ring substituted with a chlorine atom at the 5-position and a hydroxypropanoic acid moiety at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid, can be achieved through various methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the iodocyclization of 1-mercapto-3-yn-2-ols derivatives using molecular iodine in the presence of sodium bicarbonate at room temperature .
Industrial Production Methods
Industrial production of thiophene derivatives often involves catalytic processes using nickel or palladium-based systems. For example, nickel-catalyzed Kumada catalyst-transfer polycondensation and palladium-catalyzed Suzuki–Miyaura couplings are popular strategies for synthesizing functionalized thiophene derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group in the hydroxypropanoic acid moiety can yield alcohol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Thiophene derivatives with various substituents.
Applications De Recherche Scientifique
3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxypropanoic acid moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A simple thiophene derivative with a carboxylic acid group.
5-Chlorothiophene-2-carboxylic acid: Similar to 3-(5-Chlorothiophen-2-yl)-2-hydroxypropanoic acid but lacks the hydroxypropanoic acid moiety.
Thiophene-2-acetic acid: Contains an acetic acid group instead of a hydroxypropanoic acid moiety.
Uniqueness
This compound is unique due to the presence of both a chlorine-substituted thiophene ring and a hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H7ClO3S |
|---|---|
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
3-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C7H7ClO3S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5,9H,3H2,(H,10,11) |
Clé InChI |
JWTCQFQRKNDMFN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Cl)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)




![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)


![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
